3'-Deoxy-3'-iodothymidine
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Overview
Description
3’-Deoxy-3’-iodothymidine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies and exhibits anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-iodothymidine involves the iodination of thymidine. The process typically includes the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination at the 3’ position.
Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’-iodothymidine are not extensively documented. the general approach involves large-scale iodination reactions followed by purification processes to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxy-3’-iodothymidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3’ position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the nucleoside.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs with different functional groups .
Scientific Research Applications
3’-Deoxy-3’-iodothymidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and research chemicals
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-iodothymidine involves the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This process induces apoptosis in cancer cells by preventing further DNA replication .
Comparison with Similar Compounds
3’-Deoxy-3’-aminothymidine: Another nucleoside analog with similar anticancer properties.
3’-Deoxy-3’-fluorothymidine: Known for its use in positron emission tomography (PET) imaging.
Uniqueness: 3’-Deoxy-3’-iodothymidine is unique due to its specific iodine substitution at the 3’ position, which imparts distinct chemical and biological properties compared to other nucleoside analogs .
Properties
Molecular Formula |
C10H13IN2O4 |
---|---|
Molecular Weight |
352.13 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 |
InChI Key |
RHYWJBFVIQZQQA-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)I |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)I |
Origin of Product |
United States |
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